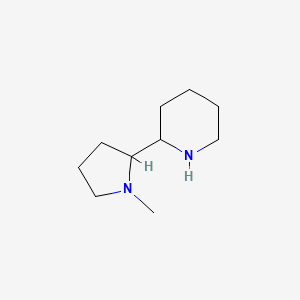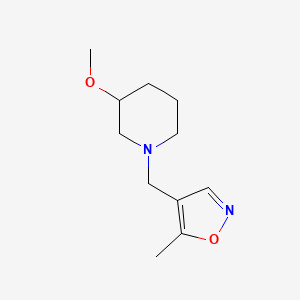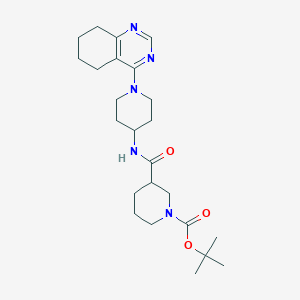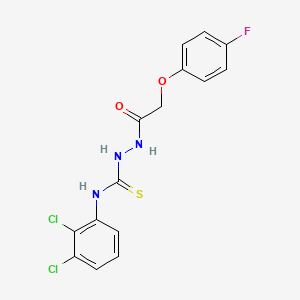
Piperidine, 2-(1-methyl-2-pyrrolidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Piperidine, 2-(1-methyl-2-pyrrolidinyl)-, and related compounds involves innovative methods that allow for the introduction of various substituents and the control of stereoselectivity. A notable approach is the one-pot oxidative decarboxylation-beta-iodination of amino acids, which introduces iodine at previously unfunctionalized positions and allows for the formation of 2,3-disubstituted pyrrolidines and piperidines with exclusive trans relationships between the C-2 and C-3 substituents (Boto et al., 2001). Another synthesis method involves the catalytic hydrogenation of pyrrolylpyridine, leading to the formation of 3-(pyrrolidin-1-yl)piperidine, highlighting a novel approach to synthesizing this compound in large quantities (Smaliy et al., 2011).
Molecular Structure Analysis
The molecular and crystal structures of Piperidine, 2-(1-methyl-2-pyrrolidinyl)- derivatives have been elucidated through X-ray diffraction analysis. These studies reveal the conformational flexibility of the molecules and their ability to form extensive networks of intramolecular and intermolecular hydrogen bonds, affecting their packing in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Piperidine, 2-(1-methyl-2-pyrrolidinyl)-, and its derivatives undergo various chemical reactions, enabling the synthesis of complex molecules. For instance, the compound has been used as a precursor in the synthesis of molecules with potential dopamine D4 receptor imaging capabilities through electrophilic fluorination (Eskola et al., 2002). Additionally, the synthesis of N-protected methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems demonstrates the versatility of this compound in creating pharmaceutically relevant structures (Smith et al., 2016).
Physical Properties Analysis
The physical properties of Piperidine, 2-(1-methyl-2-pyrrolidinyl)-, are influenced by its molecular structure. The analysis of crystal and molecular structures reveals insights into the compound's conformational flexibility, hydrogen bonding capacity, and crystal packing, which are critical for understanding its physicochemical characteristics (Kuleshova & Khrustalev, 2000).
Chemical Properties Analysis
The chemical properties of Piperidine, 2-(1-methyl-2-pyrrolidinyl)-, are characterized by its reactivity in various chemical reactions, such as electrophilic fluorination and the synthesis of spirocyclic structures. These reactions highlight the compound's role as a versatile intermediate in organic synthesis and its potential applications in medicinal chemistry (Eskola et al., 2002); (Smith et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis Methods :
- A novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine was proposed, based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran. This method is significant for the production of large quantities and has importance in medicinal chemistry (Smaliy et al., 2011).
Chemical Properties and Applications :
- Piperidine derivatives, including 3-(pyrrolidin-1-yl)piperidine, have been studied for their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were used to investigate these properties, showing potential applications in corrosion prevention (Kaya et al., 2016).
- Sugar-shaped alkaloids of the pyrrolidine and piperidine classes, which include compounds like 3-(pyrrolidin-1-yl)piperidine, have been used in research related to cancer, AIDS, diabetes, immunology, and plant-insect recognition. These compounds are often potent and specific glycosidase inhibitors (Fellows & Nash, 1990).
Pharmacological Research :
- Piperidine derivatives have been investigated for their potential in treating psychiatric disorders. Studies have explored the mechanism of action of piperidine in the brain and its significance in behavior, which may have implications for psychotherapeutic applications (Abood et al., 1961).
Natural Occurrence and Isolation :
- The presence of piperidine and its derivatives in various plants has been studied. For instance, piperidine is found in pepper, tobacco, and several other plants. Its natural occurrence and derivatives have been a subject of interest in the field of natural products and phytochemistry (Hunt & Mckillop, 1964).
Safety and Hazards
Piperidine is a corrosive substance and can cause severe burns and eye damage . It is also highly flammable . When working with Piperidine, it’s essential to use appropriate personal protective equipment, including gloves and eye protection . Adequate ventilation in the working environment is also crucial .
Wirkmechanismus
Target of Action
It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities, including the inhibition of enzymes involved in the dna damage repair process .
Pharmacokinetics
The physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives are known to have various biological profiles, which can be influenced by the different stereoisomers and the spatial orientation of substituents .
Action Environment
It is known that the biological profile of pyrrolidine derivatives can be influenced by the different binding modes to enantioselective proteins .
Eigenschaften
IUPAC Name |
2-(1-methylpyrrolidin-2-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-8-4-6-10(12)9-5-2-3-7-11-9/h9-11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADZBVXKQFURSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2CCCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid](/img/structure/B2493161.png)
![5-(Aminomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrochloride](/img/structure/B2493162.png)
![11-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2493164.png)




![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide](/img/structure/B2493174.png)

![2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine](/img/structure/B2493176.png)


